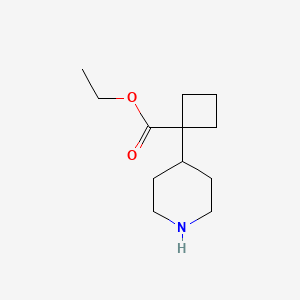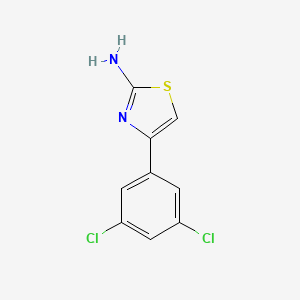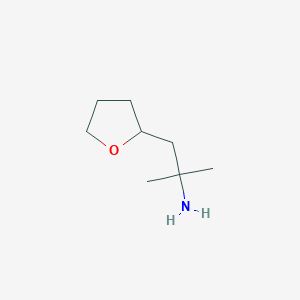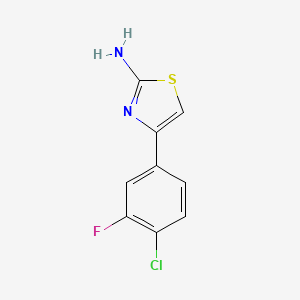
rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is a synthetic organic compound that features a cyclopropane ring substituted with an amine group and a boronate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Boronate Ester: The boronate ester group can be introduced via a borylation reaction, often using a boron-containing reagent such as bis(pinacolato)diboron.
Amination: The amine group can be introduced through a substitution reaction, where a suitable leaving group on the cyclopropane ring is replaced by an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The boronate ester group can undergo oxidation to form a boronic acid or other oxidized boron species.
Reduction: The amine group can be reduced to form a primary amine or other reduced nitrogen species.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Boronic acids, boronates, and other oxidized boron species.
Reduction: Primary amines and other reduced nitrogen species.
Substitution: Cyclopropane derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand or catalyst in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Bioconjugation: The amine group can be used to conjugate the compound to biomolecules for various biological applications.
Medicine
Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical compounds.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which “rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” exerts its effects depends on the specific application. In catalysis, it may act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In bioconjugation, the amine group can form covalent bonds with biomolecules, enabling the compound to be used in various biological assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylamine: A simple cyclopropane derivative with an amine group.
Boronate Esters: Compounds containing a boronate ester group, such as pinacol boronate ester.
Cyclopropane Derivatives: Various cyclopropane derivatives with different functional groups.
Uniqueness
“rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine” is unique due to the combination of a cyclopropane ring, an amine group, and a boronate ester
Propriétés
Formule moléculaire |
C9H18BNO2 |
|---|---|
Poids moléculaire |
183.06 g/mol |
Nom IUPAC |
(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H18BNO2/c1-8(2)9(3,4)13-10(12-8)6-5-7(6)11/h6-7H,5,11H2,1-4H3/t6-,7-/m1/s1 |
Clé InChI |
VZCIXXZNZMLCDE-RNFRBKRXSA-N |
SMILES isomérique |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



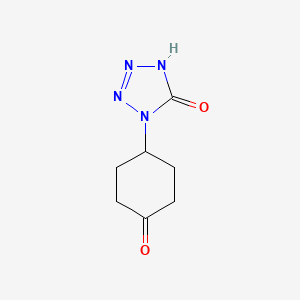





![2-Cyclopropylbenzo[d]oxazole-5-sulfonamide](/img/structure/B13538465.png)
